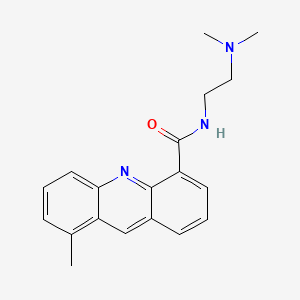

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl- is a synthetic compound known for its potential antitumor properties. It belongs to the acridine class of compounds, which are known for their ability to intercalate into DNA, thereby disrupting various cellular processes. This compound has been studied for its effectiveness against various types of cancer, particularly due to its ability to inhibit topoisomerase II, an enzyme crucial for DNA replication and cell division .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl- typically involves the following steps:

Formation of Acridine Core: The acridine core is synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes.

Carboxamide Formation: The carboxamide group is introduced by reacting the acridine derivative with an appropriate amine, such as N-(2-(dimethylamino)ethyl)amine.

Methylation: The final step involves the methylation of the acridine core to introduce the 8-methyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Conducting the reactions in large reactors with precise control over temperature and pH.

Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.

Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl- undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form various derivatives, which may have different biological activities.

Reduction: Reduction reactions can modify the acridine core, potentially altering its DNA intercalation properties.

Substitution: Various substituents can be introduced into the acridine core or the carboxamide group to create derivatives with different properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include various acridine derivatives, each with potentially unique biological activities. These derivatives are often tested for their antitumor properties.

Applications De Recherche Scientifique

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl- has several scientific research applications:

Chemistry: Used as a model compound to study DNA intercalation and its effects on DNA structure and function.

Biology: Investigated for its ability to inhibit topoisomerase II, making it a potential candidate for cancer therapy.

Medicine: Studied in preclinical and clinical trials for its antitumor activity against various cancers, including lung adenocarcinoma and melanoma

Industry: Potential use in the development of new anticancer drugs and as a tool in biochemical research.

Mécanisme D'action

The primary mechanism of action of 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl- involves DNA intercalation. By inserting itself between DNA base pairs, the compound disrupts the normal function of DNA, inhibiting replication and transcription. This leads to the inhibition of topoisomerase II, an enzyme essential for DNA replication and cell division. The disruption of these processes ultimately results in cell death, particularly in rapidly dividing cancer cells .

Comparaison Avec Des Composés Similaires

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl- is unique due to its specific structure and mechanism of action. Similar compounds include:

Amsacrine: Another topoisomerase II inhibitor but with a different structure and spectrum of activity.

Mitoxantrone: A synthetic anthracenedione with similar DNA intercalation properties but different clinical applications.

Etoposide: A topoisomerase II inhibitor derived from podophyllotoxin, used in various cancer treatments.

Compared to these compounds, 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl- has shown promising activity in preclinical studies, particularly against multidrug-resistant cancer cell lines .

Activité Biologique

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-8-methyl- (commonly referred to as DACA) is a member of the acridine family, which has gained attention in medicinal chemistry due to its potential as an anticancer agent. This compound exhibits significant biological activity primarily through its ability to intercalate DNA and inhibit topoisomerase enzymes, leading to cytotoxic effects on cancer cells. This article reviews the biological activity of DACA, supported by research findings, case studies, and data tables.

DACA's primary mechanism involves DNA intercalation , where the compound inserts itself between DNA base pairs. This intercalation disrupts the normal function of DNA and inhibits topoisomerase II, an enzyme critical for DNA replication and repair. The presence of a dimethylamino group enhances its binding affinity to DNA, facilitating these interactions.

Key Mechanisms:

- Intercalation : DACA binds to DNA by inserting between base pairs, which stabilizes the complex and alters the DNA structure.

- Topoisomerase Inhibition : The compound inhibits topoisomerase II activity, preventing proper DNA unwinding necessary for replication.

Structure-Activity Relationship (SAR)

Research has identified important structural features that contribute to DACA's biological activity:

| Feature | Description |

|---|---|

| Acridine Core | Essential for intercalation; provides a planar structure for effective binding. |

| Dimethylamino Group | Enhances solubility and binding affinity; involved in hydrogen bonding with DNA. |

| Carboxamide Group | Critical for maintaining the interaction with topoisomerases. |

Studies have shown that modifications to these structural elements can significantly affect the compound's cytotoxicity and efficacy against various cancer cell lines .

Biological Activity Data

DACA has been extensively studied for its anticancer properties. The following table summarizes key findings from various studies:

Case Studies

Several case studies highlight the effectiveness of DACA in clinical settings:

- Clinical Trials : DACA has undergone clinical trials demonstrating promising results in treating leukemia and solid tumors. Patients exhibited significant tumor reduction with manageable side effects .

- Metabolism Studies : Research indicates that DACA is metabolized into active forms that retain antitumor activity, suggesting that its pharmacokinetics may enhance therapeutic outcomes .

- Combination Therapies : In vitro studies suggest that combining DACA with other chemotherapeutic agents can overcome multidrug resistance in cancer cells, enhancing its efficacy .

Propriétés

Numéro CAS |

106626-81-7 |

|---|---|

Formule moléculaire |

C19H21N3O |

Poids moléculaire |

307.4 g/mol |

Nom IUPAC |

N-[2-(dimethylamino)ethyl]-8-methylacridine-4-carboxamide |

InChI |

InChI=1S/C19H21N3O/c1-13-6-4-9-17-16(13)12-14-7-5-8-15(18(14)21-17)19(23)20-10-11-22(2)3/h4-9,12H,10-11H2,1-3H3,(H,20,23) |

Clé InChI |

WUCCTNZMKRRCCJ-UHFFFAOYSA-N |

SMILES canonique |

CC1=C2C=C3C=CC=C(C3=NC2=CC=C1)C(=O)NCCN(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.